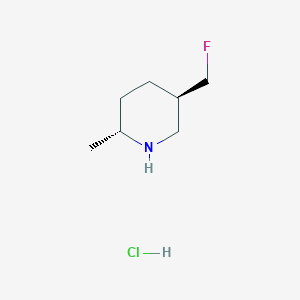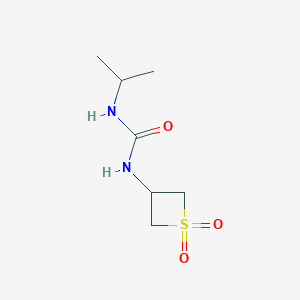![molecular formula C9H16N2O B8222027 (R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B8222027.png)
(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system, which includes a pyrrolo and pyrazinone moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted pyrrole with a suitable amine can lead to the formation of the desired pyrazinone ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving ®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
科学的研究の応用
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar fused ring system and is used as a P2X7 receptor antagonist.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are known for their kinase inhibition properties and have applications in cancer research.
Uniqueness
®-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of dimethyl groups, which confer distinct chemical and biological properties. Its versatility and potential for modification make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(8aR)-6,6-dimethyl-1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2)4-3-7-5-10-8(12)6-11(7)9/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQLCFWENSUOJO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2N1CC(=O)NC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H]2N1CC(=O)NC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B8221953.png)

![6-Chlorothieno[2,3-b]pyridin-2-amine](/img/structure/B8221974.png)

![[trans-3-Fluorocyclopentyl]methanol](/img/structure/B8221986.png)
![Bicyclo[2.2.1]heptane-1,4-diol](/img/structure/B8221993.png)
![2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-](/img/structure/B8221997.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid](/img/structure/B8222010.png)



